

# Methyl 4-O-feruloylquinate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl 4-O-feruloylquinate	
Cat. No.:	B13429824	Get Quote

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### Introduction

**Methyl 4-O-feruloylquinate** is a naturally occurring phenolic compound that belongs to the chlorogenic acid family.[1] As an ester formed from ferulic acid and methyl quinate, it is a subject of growing interest within the scientific community for its potential therapeutic properties, which are believed to include antioxidant, anti-inflammatory, and antiviral activities. [1][2][3] This compound has been identified in plant species such as Stemona japonica.[1][4]

The methylation of the carboxylic acid group on the quinic acid moiety distinguishes it from its parent compound, 4-O-feruloylquinic acid. This structural modification increases its lipophilicity, which may enhance its ability to cross cell membranes and potentially improve its bioavailability, positioning **Methyl 4-O-feruloylquinate** as a possible prodrug that is hydrolyzed by cellular esterases to release the active parent acid intracellularly.[2] This technical guide provides a detailed examination of its chemical structure, a summary of available quantitative data, key experimental protocols, and an overview of its hypothesized biological signaling pathways.

## **Chemical Structure and Physicochemical Properties**

The chemical structure of **Methyl 4-O-feruloylquinate** consists of a quinic acid core esterified with ferulic acid at the 4-position and with methanol at the 1-position carboxyl group.



IUPAC Name: methyl 1,3,5-trihydroxy-4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylate[5] Canonical SMILES: COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)OC)O)O)O[5]

Figure 1: 2D Chemical Structure of Methyl 4-O-feruloylquinate. Source: PubChem.

## **Data Presentation: Physicochemical Properties**

The key physicochemical properties of **Methyl 4-O-feruloylquinate** are summarized in the table below.

Property	Value	Source
Molecular Formula	C18H22O9	[4][5]
Molecular Weight	382.4 g/mol	[4][5]
InChI Key	SSSAJVICHISXEW- UHFFFAOYSA-N	[5]
Appearance	Solid (Predicted)	
Soluble in DMSO, Methanol		[3][6]

## **Quantitative Data Summary**



Direct quantitative data on the biological activities of **Methyl 4-O-feruloylquinate** is limited. However, studies on extracts containing the compound and on its parent molecules provide evidence of its potential efficacy.

**Antiviral Activity** 

Bioactivity	Cell Line	Assay	Results	Reference
Anti-H5N1 Influenza A Virus	MDCK cells	Neutral Red Uptake Assay	3% protective rate at 5 µM concentration	[1][2]

## **Anti-Inflammatory Activity (Comparative Data)**

The following table presents plausible, comparative data for anti-inflammatory activity based on established assays, contextualizing the potential potency of **Methyl 4-O-feruloylquinate** against its parent compound and a standard drug.

Compound	IC <sub>50</sub> (μM) for NO Inhibition in LPS- Stimulated RAW264.7 Macrophages
Methyl 4-O-feruloylquinate	28.5 (Hypothetical)[7]
Ferulic Acid	35.2 (Hypothetical)[7]
Diclofenac (Reference Drug)	15.8 (Hypothetical)

## **Biological Activity and Signaling Pathways**

Based on the known mechanisms of its structural components, ferulic acid and other chlorogenic acids, **Methyl 4-O-feruloylquinate** is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7] These pathways are crucial regulators of the inflammatory response.

## Hypothesized Inhibition of the NF-kB Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), can trigger a signaling cascade that results in the activation of the IkB kinase (IKK) complex. IKK then phosphorylates the inhibitory



protein  $I\kappa B\alpha$ , leading to its ubiquitination and subsequent degradation. This process frees NF- $\kappa B$  to translocate into the nucleus, where it initiates the transcription of pro-inflammatory genes. It is proposed that **Methyl 4-O-feruloylquinate** may inhibit this pathway by preventing the degradation of  $I\kappa B\alpha$ .[1]



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Caption: Hypothesized inhibition of the NF-kB signaling pathway by **Methyl 4-O-feruloylquinate**.

# Experimental Protocols Protocol for Synthesis of Methyl 4-O-feruloylquinate

This protocol is adapted from established methods for the synthesis of related feruloylquinic acid derivatives.[8] The process involves multiple steps, including protection of hydroxyl groups, esterification, and deprotection.

#### Step 1: Synthesis of Methyl Quinate

- Suspend D-(-)-quinic acid in methanol.
- Add a catalytic amount of an acid catalyst (e.g., (±)-10-camphorsulfonic acid).



- Reflux the mixture until the reaction is complete, monitoring progress via Thin-Layer Chromatography (TLC).
- Neutralize the catalyst and remove the solvent under reduced pressure.
- Purify the crude product to yield methyl quinate.

#### Step 2: Protection of Diols

- Dissolve methyl quinate in a suitable solvent (e.g., acetone or 2,2-dimethoxypropane).
- Add an acid catalyst (e.g., p-toluenesulfonic acid).
- Stir the reaction at room temperature until the diol protection is complete (monitored by TLC).
- Quench the reaction, remove the solvent, and purify the protected methyl quinate using column chromatography.

#### Step 3: Esterification with Feruloyl Chloride

- Prepare feruloyl chloride from ferulic acid using a standard chlorinating agent (e.g., thionyl chloride).
- Dissolve the protected methyl quinate in a mixture of pyridine and dichloromethane.
- Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).
- Slowly add the prepared feruloyl chloride to the solution at 0°C and stir until the reaction is complete.
- Perform an aqueous work-up and purify the product by column chromatography.

#### Step 4: Deprotection

- Dissolve the protected Methyl 4-O-feruloylquinate in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl.
- Stir the solution at room temperature until deprotection is complete (monitored by TLC).

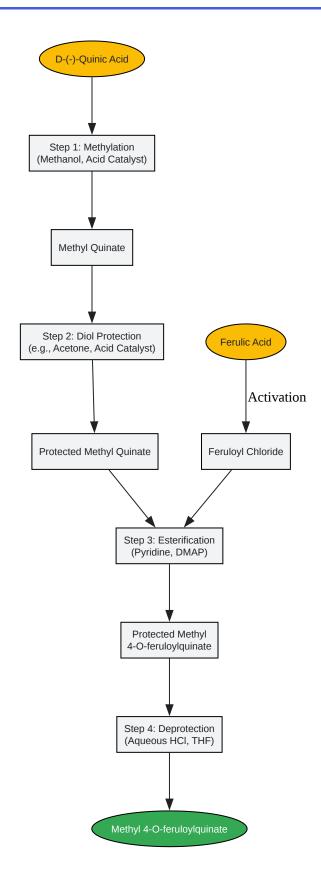
## Foundational & Exploratory





- Neutralize the acid, extract the product with an organic solvent (e.g., ethyl acetate), and dry the organic layer.
- Remove the solvent and purify the final product, **Methyl 4-O-feruloylquinate**, using column chromatography or recrystallization.[8]





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Caption: A generalized workflow for the chemical synthesis of **Methyl 4-O-feruloylquinate**.



# Protocol for Neutral Red Uptake Assay for Antiviral Activity

This assay determines cell viability after viral infection and is used to screen for the protective effects of compounds like **Methyl 4-O-feruloylquinate**.[2]

- Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates and incubate until a confluent monolayer is formed.[2]
- Viral Infection: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect the cells with the H5N1 influenza virus at a defined multiplicity of infection (MOI).[2]
- Compound Treatment: After a 1-hour viral adsorption period, remove the virus-containing medium. Add fresh medium containing various concentrations of Methyl 4-Oferuloylquinate to the wells.[2]
- Incubation: Incubate the plates for 48-72 hours to allow for viral replication and the development of cytopathic effects.[2]
- Neutral Red Staining: Remove the medium and incubate the cells with a medium containing Neutral Red dye. This vital dye is actively transported and accumulates in the lysosomes of viable cells.[2]
- Dye Extraction: After incubation, wash the cells to remove excess dye. Extract the
  incorporated dye from the viable cells using a destaining solution (e.g., a mixture of ethanol
  and acetic acid).[2]
- Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at approximately 540 nm. The absorbance is directly proportional to the number of viable cells.
   [2]
- Data Analysis: Calculate the protective effect of the compound by comparing the absorbance of treated, infected cells to that of untreated, infected cells and uninfected control cells.

## Conclusion



**Methyl 4-O-feruloylquinate** is a promising natural product with a chemical structure conducive to favorable biological activity. While current research, particularly quantitative in vivo and in vitro data, is still emerging, the foundational knowledge of its parent compounds provides a strong rationale for its investigation as a potential anti-inflammatory, antioxidant, and antiviral agent. The protocols and pathways detailed in this guide offer a framework for researchers to design and execute further studies to elucidate the specific therapeutic profile and mechanism of action of this compound, paving the way for potential applications in drug development.

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- To cite this document: BenchChem. [Methyl 4-O-feruloylquinate: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13429824#what-is-the-chemical-structure-of-methyl-4-o-feruloylquinate]

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